molecular formula C7H12Br2N2S B068486 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide CAS No. 175136-77-3

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide

Cat. No.: B068486
CAS No.: 175136-77-3
M. Wt: 316.06 g/mol
InChI Key: NLQBJHKZVBOVLM-UHFFFAOYSA-N
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Description

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 4th position, and an amine group at the 2nd position, with an additional hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with tert-butyl bromide in the presence of a base, followed by bromination at the 5th position. The final step involves the formation of the hydrobromide salt by reacting the compound with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would depend on the specific context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-1,3-thiazol-2-amine: Lacks the bromine atom at the 5th position.

    5-Bromo-1,3-thiazol-2-amine: Lacks the tert-butyl group at the 4th position.

    4-(tert-Butyl)-5-chloro-1,3-thiazol-2-amine: Has a chlorine atom instead of bromine at the 5th position.

Uniqueness

5-Bromo-4-(tert-butyl)-1,3-thiazol-2-amine hydrobromide is unique due to the combination of the bromine atom, tert-butyl group, and amine group within the thiazole ring. This specific arrangement of functional groups can impart distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-4-tert-butyl-1,3-thiazol-2-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2S.BrH/c1-7(2,3)4-5(8)11-6(9)10-4;/h1-3H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQBJHKZVBOVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)N)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380322
Record name 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-77-3
Record name 5-Bromo-4-tert-butyl-1,3-thiazol-2-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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